molecular formula C10H11N3OS2 B12915469 1,3,4-Thiadiazol-2-amine, 5-[[(4-methoxyphenyl)methyl]thio]- CAS No. 110076-50-1

1,3,4-Thiadiazol-2-amine, 5-[[(4-methoxyphenyl)methyl]thio]-

Cat. No.: B12915469
CAS No.: 110076-50-1
M. Wt: 253.3 g/mol
InChI Key: INEOZHDEAZZDAA-UHFFFAOYSA-N
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Description

The compound 1,3,4-Thiadiazol-2-amine, 5-[[(4-methoxyphenyl)methyl]thio]- belongs to the 1,3,4-thiadiazole class, characterized by a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom. The 2-position is substituted with an amine group (-NH₂), while the 5-position features a [(4-methoxyphenyl)methyl]thio moiety (-SCH₂-C₆H₄-OCH₃). The presence of the 4-methoxybenzylthio group may enhance lipophilicity and bioavailability compared to simpler substituents, influencing its pharmacokinetic profile .

Properties

CAS No.

110076-50-1

Molecular Formula

C10H11N3OS2

Molecular Weight

253.3 g/mol

IUPAC Name

5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C10H11N3OS2/c1-14-8-4-2-7(3-5-8)6-15-10-13-12-9(11)16-10/h2-5H,6H2,1H3,(H2,11,12)

InChI Key

INEOZHDEAZZDAA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NN=C(S2)N

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

General Synthetic Strategy

The preparation typically involves the following steps:

  • Condensation Reaction : Methyl (4-methoxyphenyl) carbamodithioate is condensed with hydrazonoyl halides or related hydrazine derivatives in the presence of a base such as triethylamine, often in ethanol under reflux conditions. This step forms a key intermediate, such as 1-{(5Z)-5-[(4-methoxyphenyl)imino]-4-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl}ethanone, with high yield (above 80%).

  • Cyclization and Ring Closure : The intermediate undergoes cyclization to form the 1,3,4-thiadiazole ring. The reaction conditions typically involve refluxing in ethanol or acetic acid, sometimes with the addition of ammonium acetate or phosphorus oxychloride as a cyclizing agent.

  • Introduction of the [(4-methoxyphenyl)methyl]thio Group : The 5-position substitution with the [(4-methoxyphenyl)methyl]thio group is achieved by nucleophilic substitution or coupling reactions involving benzyl or (4-methoxyphenyl)methyl thiol derivatives. This step may involve the use of thiolating agents or sulfur transfer reagents under controlled conditions to ensure regioselectivity and yield.

  • Purification and Characterization : The final product is purified by recrystallization from suitable solvents such as ethanol or acetic acid. Characterization is performed using spectroscopic methods including 1H-NMR, 13C-NMR, IR, and elemental analysis to confirm the structure and purity.

Representative Reaction Scheme

Step Reactants/Intermediates Conditions Outcome/Yield
1 Methyl (4-methoxyphenyl) carbamodithioate + Hydrazonoyl halide Reflux in ethanol with triethylamine Intermediate (thiadiazole precursor), yield >80%
2 Intermediate + Cyclizing agent (e.g., POCl3) Reflux or heating Formation of 1,3,4-thiadiazole ring
3 Thiadiazole intermediate + (4-methoxyphenyl)methyl thiol Nucleophilic substitution, reflux 5-substituted thiadiazole derivative
4 Purification Recrystallization Pure 1,3,4-thiadiazol-2-amine, 5-[[(4-methoxyphenyl)methyl]thio]-

Detailed Research Findings and Analytical Data

  • Spectroscopic Characterization : The 1H-NMR spectrum typically shows signals corresponding to the methoxy group (around 3.7–3.8 ppm), aromatic protons (7.1–7.9 ppm), and the methylene protons of the thioether linkage (around 4.5 ppm). The NH proton appears as a singlet near 9.9 ppm.

  • 13C-NMR : Characteristic peaks for the thiadiazole carbons appear in the range of 158–164 ppm, while aromatic carbons and methoxy carbons are observed at expected chemical shifts (55–56 ppm for OCH3).

  • Elemental Analysis : Calculated and found values for carbon, hydrogen, nitrogen, and sulfur closely match, confirming the molecular formula and purity.

  • Yield and Purity : The synthetic methods yield the target compound in moderate to high yields (typically 70–85%), with high purity confirmed by melting point and chromatographic methods.

Comparative Analysis of Preparation Methods

Method Aspect Description Advantages Limitations
Condensation with hydrazonoyl halides Efficient ring formation with good yields High regioselectivity, scalable Requires careful control of conditions
Use of phosphorus oxychloride Effective cyclization agent for ring closure High yield, well-established Corrosive reagent, requires safety measures
Thiol substitution at 5-position Introduction of [(4-methoxyphenyl)methyl]thio group via nucleophilic substitution Specific functionalization, versatile May require purification to remove side products
Recrystallization purification Simple and effective purification method High purity product May not remove all impurities if not optimized

Chemical Reactions Analysis

Types of Reactions

5-((4-Methoxybenzyl)thio)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Halogenating agents or nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions include disulfides, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of 1,3,4-thiadiazole exhibit anticancer activities. The compound has been studied for its potential to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell proliferation and survival .

Antimicrobial Effects

The thiadiazole moiety has shown promising antimicrobial properties. Studies have demonstrated that compounds containing the 1,3,4-thiadiazole structure can effectively combat various bacterial and fungal infections. This suggests potential applications in developing new antimicrobial agents .

Central Nervous System Activity

The compound's role as a central nervous system depressant has been explored, with implications for treating anxiety and sleep disorders. Its sedative-hypnotic properties make it a candidate for further research in neuropharmacology .

Synthetic Routes

The synthesis of 1,3,4-thiadiazol-2-amine derivatives typically involves:

  • Condensation Reactions : Combining thiocarbonyl compounds with hydrazine derivatives.
  • Cyclization Reactions : Utilizing various reagents to facilitate the formation of the thiadiazole ring structure.

These methods are crucial for producing derivatives with enhanced biological activities and improved pharmacological profiles .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of a series of thiadiazole derivatives. The results indicated that certain modifications to the thiadiazole ring significantly enhanced cytotoxicity against breast cancer cell lines. The study concluded that these compounds could serve as lead structures for developing new anticancer therapies .

Case Study 2: Antimicrobial Efficacy

Another research article focused on the antimicrobial activity of thiadiazole derivatives against resistant strains of bacteria. The findings highlighted that specific substitutions on the phenyl ring increased potency against Gram-positive bacteria, suggesting a valuable direction for antibiotic development in an era of rising antibiotic resistance .

Mechanism of Action

The mechanism of action of 5-((4-Methoxybenzyl)thio)-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical behavior of 1,3,4-thiadiazole derivatives is highly dependent on substituents at positions 2 and 3. Below is a comparative analysis of structurally related compounds:

Compound Name Substituent at Position 5 Key Biological Activity Key Findings Reference ID
Target Compound [(4-Methoxyphenyl)methyl]thio (-SCH₂-C₆H₄-OCH₃) Anticancer, Antimicrobial Hypothesized enhanced binding to enzymes due to methoxy group
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine 4-Methylphenyl Anticancer Reduced tumor volume in Ehrlich’s carcinoma models (25 mg/kg dose)
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine 4-Chlorophenyl Antiviral (COVID-19 docking) Binding energy of -7.5 kcal/mol against SARS-CoV-2 protease
5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine Pyridin-3-yl Anticancer (in silico) Hydrogen bonding with Cys44 and His164 in SARS-CoV-2 protease
5-(4-Fluorophenoxymethyl)-1,3,4-thiadiazol-2-amine 4-Fluorophenoxymethyl Not reported Higher molar mass (225.24 g/mol) compared to target compound

Key Observations :

  • Electron-Donating vs.
  • Thioether vs. Ether Linkages: The thioether (-S-) linkage in the target compound may confer greater metabolic stability than oxygen-based linkages (e.g., phenoxymethyl in 5-(4-fluorophenoxymethyl) derivatives) .
Molecular Docking and Computational Studies
  • Thymidylate Synthase Inhibition : Ultrasound-synthesized thiadiazolo[3,2-a]pyrimidines (derived from 5-(4-chlorophenyl)-thiadiazol-2-amine) showed GI₅₀ values of 28.9–55.3 µM against cancer cells, highlighting the role of substituents in activity .

Biological Activity

1,3,4-Thiadiazol-2-amine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. Among these, 1,3,4-thiadiazol-2-amine, 5-[[(4-methoxyphenyl)methyl]thio]- (CAS Number: 63617-18-5) is notable for its potential antimicrobial and antifungal properties. This article explores the biological activity of this compound, supported by data tables and relevant case studies.

The molecular structure of 1,3,4-thiadiazol-2-amine, 5-[[(4-methoxyphenyl)methyl]thio]- can be summarized as follows:

PropertyValue
Molecular FormulaC10H11N3OS
Molecular Weight221.279 g/mol
CAS Number63617-18-5
IUPAC Name5-[(4-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine

Antimicrobial Properties

Research indicates that 1,3,4-thiadiazole derivatives exhibit significant antimicrobial activity. The compound has been investigated for its effectiveness against various bacterial and fungal strains. A study highlighted that derivatives of the thiadiazole ring demonstrated moderate to significant antibacterial and antifungal activities against:

  • Gram-positive bacteria: Staphylococcus aureus, Bacillus cereus
  • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa
  • Fungal strains: Aspergillus niger, Aspergillus fumigatus

In particular, compounds substituted at C-5 of the thiadiazole ring with phenyl or phenol groups showed promising results with Minimum Inhibitory Concentration (MIC) values lower than standard treatments like fluconazole .

The proposed mechanism of action for 1,3,4-thiadiazole derivatives involves interaction with various biological targets. The thiadiazole ring may inhibit key enzymes and proteins involved in microbial growth and replication. This inhibition can lead to the disruption of metabolic pathways essential for microbial survival .

Case Studies

  • Antifungal Activity Study
    A comparative study assessed the antifungal activity of several thiadiazole derivatives against Candida albicans. The compound exhibited an MIC value significantly lower than that of standard antifungal agents, indicating its potential as a therapeutic agent for fungal infections .
  • Antibacterial Efficacy
    In a detailed investigation into antibacterial properties, it was found that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study reported that the derivative's efficacy was superior to that of commonly used antibiotics in certain cases .

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of 1,3,4-thiadiazol-2-amine derivatives :

Study FocusFindingsReference
Antimicrobial ActivityEffective against multiple bacterial and fungal strains
Mechanism of ActionInhibits enzyme activity related to microbial metabolism
Comparative EfficacyLower MIC compared to standard treatments

Q & A

Basic: What are the standard synthetic routes for preparing 5-[[(4-methoxyphenyl)methyl]thio]-1,3,4-thiadiazol-2-amine, and how can reaction conditions be optimized?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution of 5-amino-1,3,4-thiadiazole-2-thiol with a benzyl halide derivative (e.g., 4-methoxybenzyl chloride). A classical approach involves refluxing in ethanol or aqueous medium with a base like sodium hydroxide to deprotonate the thiol group . For optimization, ultrasound-assisted synthesis significantly reduces reaction time (from hours to minutes) and improves yields (up to 85–90%) by enhancing reagent mixing and activation energy . Reaction monitoring via TLC or HPLC ensures purity, while recrystallization from ethanol or acetone achieves final purification .

Basic: Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:
Key techniques include:

  • Melting Point Analysis: Confirms crystalline purity (e.g., expected range 238–239°C for analogous thiadiazoles) .
  • NMR Spectroscopy: 1^1H and 13^13C NMR identify substituent integration (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons at δ ~6.8–7.5 ppm) and sulfur/carbon bonding environments .
  • Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., calculated for C10H12N3OS2\text{C}_{10}\text{H}_{12}\text{N}_3\text{OS}_2: 278.0424) .
  • Elemental Analysis: Confirms stoichiometric ratios of C, H, N, and S .

Advanced: How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound, and what software tools are recommended?

Methodological Answer:
Single-crystal X-ray diffraction provides definitive bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding between thiadiazole NH and pyridine N atoms) . For refinement, SHELXL (via the SHELX suite) is the gold standard for small-molecule crystallography, offering robust parameterization for displacement and thermal motion . Key steps:

Crystallization: Slow evaporation of acetone/ethanol solutions yields diffraction-quality crystals.

Data Collection: Use a synchrotron or lab-based diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

Hydrogen Bond Analysis: Identify intermolecular interactions (e.g., N–H···N) stabilizing the crystal lattice .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological potential of this compound?

Methodological Answer:

Derivatization: Synthesize analogs by varying the benzylthio substituent (e.g., electron-withdrawing/-donating groups) .

Biological Assays: Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

Computational Modeling:

  • Molecular Docking: Use AutoDock Vina or Schrödinger to predict binding affinities to target enzymes (e.g., fungal CYP51 or bacterial dihydrofolate reductase) .
  • QSAR: Develop regression models correlating substituent properties (logP, Hammett constants) with bioactivity .

Advanced: How should researchers address contradictions in reported biological activity data for thiadiazole derivatives?

Methodological Answer:
Discrepancies often arise from:

  • Varied Assay Conditions: Standardize protocols (e.g., broth microdilution for MIC) to ensure reproducibility .
  • Substituent Effects: Compare analogs with controlled structural changes (e.g., replacing 4-methoxy with 4-nitro groups) to isolate electronic/steric influences .
  • Synergistic Effects: Evaluate combinatorial interactions with known antibiotics (e.g., β-lactams) to identify adjuvant potential .

Advanced: What strategies mitigate challenges in reproducing synthetic yields across different laboratories?

Methodological Answer:

  • Reagent Purity: Use freshly distilled benzyl halides to avoid hydrolysis byproducts .
  • Solvent Optimization: Replace ethanol with DMF in moisture-sensitive reactions to prevent side reactions .
  • Catalysis: Introduce phase-transfer catalysts (e.g., TBAB) for heterogeneous reactions involving aqueous/organic layers .

Advanced: How can computational chemistry predict the pharmacokinetic properties of this compound?

Methodological Answer:

  • ADME Prediction: Use SwissADME or pkCSM to estimate solubility (LogS), permeability (Caco-2), and metabolic stability (CYP450 interactions) .
  • Toxicity Profiling: Apply ProTox-II to assess hepatotoxicity and mutagenicity risks based on structural alerts (e.g., thiol reactivity) .

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